molecular formula C15H11ClN2O2S B5640236 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B5640236
M. Wt: 318.8 g/mol
InChI Key: LHOOGFSHPOQYRS-UHFFFAOYSA-N
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Description

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodioxole and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes under basic conditions . The benzodiazole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its combined benzodioxole and benzodiazole moieties, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to compounds with only one of these moieties.

Properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-6-14-13(19-8-20-14)5-9(10)7-21-15-17-11-3-1-2-4-12(11)18-15/h1-6H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOOGFSHPOQYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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